molecular formula C15H14BrN3O3S B2473219 2-bromo-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034513-46-5

2-bromo-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2473219
CAS RN: 2034513-46-5
M. Wt: 396.26
InChI Key: MOJGJFQPAZSVHA-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Biological Evaluation

  • Derivatives of pyrazolyl benzenesulfonamide, a category to which the specified compound belongs, have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. Some derivatives showed significant anti-inflammatory activity, surpassing that of standard drugs like indomethacin, along with a superior gastrointestinal safety profile. Their antimicrobial activity was also notable against certain bacterial strains, highlighting their potential in medical research (A. Bekhit et al., 2008).

Photodynamic Therapy Applications

  • New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been synthesized. These compounds exhibit promising properties for photodynamic therapy applications, including high singlet oxygen quantum yield and appropriate photodegradation quantum yield. This indicates their potential utility as Type II photosensitizers for cancer treatment (M. Pişkin et al., 2020).

Anti-Inflammatory, Analgesic, and Anticancer Activities

  • Celecoxib derivatives synthesized from similar sulfonamide compounds demonstrated anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These findings suggest the chemical's relevance in the development of new therapeutic agents targeting various diseases and conditions (Ş. Küçükgüzel et al., 2013).

Herbicidal Activity

  • N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, which are structurally related to the compound , form a new group of compounds with interesting herbicidal activity. They mainly exhibit post-emergence activity on dicotyledonous weed species, interfering with the biosynthesis of branched-chain amino acids (J. Eussen et al., 1990).

Enzyme Inhibition Studies

  • Derivatives have been synthesized and evaluated for their inhibition effects on carbonic anhydrase I and II, showing potential for further detailed studies in enzyme inhibition. This research direction underlines the compound's utility in biochemistry and pharmacology (H. Gul et al., 2016).

properties

IUPAC Name

2-bromo-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O3S/c16-13-4-1-2-6-15(13)23(20,21)18-7-8-19-11-12(10-17-19)14-5-3-9-22-14/h1-6,9-11,18H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJGJFQPAZSVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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